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Compound of Interest

Compound Name: 3-Fluorobenzyl bromide

Cat. No.: B140693

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-
fluorobenzyl bromide, a key intermediate in the synthesis of a wide range of biologically
active compounds.[1] This document outlines its chemical and physical properties, detailed
experimental protocols for its synthesis and characterization, and the interpretation of its
spectral data.

Chemical Identity and Physical Properties

3-Fluorobenzyl bromide, also known as 1-(bromomethyl)-3-fluorobenzene, is a halogenated
aromatic compound with the chemical formula C7HeBrF.[2] Its structure consists of a benzene
ring substituted with a fluorine atom at position 3 and a bromomethyl group at position 1.
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Property Value Reference
CAS Number 456-41-7 [3114]
Molecular Formula C7HeBIF [31[4]
Molecular Weight 189.02 g/mol [2][4]
Appearance Colorless to light yellow liquid [1]

Boiling Point 88 °C at 20 mmHg [4]

Density 1.541 g/mL at 25 °C [4]
Refractive Index 1.546 (20 °C, 589 nm) [4]

Synthesis of 3-Fluorobenzyl Bromide

A common method for the synthesis of 3-fluorobenzyl bromide is the free-radical bromination
of 3-fluorotoluene. This reaction is typically initiated by light or a radical initiator.

Reactants Conditions

(N—Bromosuccinimide (NBS)) AIBN or Light (hv) (CCM or other inert solveng

< vy

Produci/s
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Figure 1. Synthesis of 3-Fluorobenzyl Bromide.

Experimental Protocol: Free-Radical Bromination

This protocol is a representative procedure for the synthesis of 3-fluorobenzyl bromide from
3-fluorotoluene.

Materials:

e 3-Fluorotoluene

e N-Bromosuccinimide (NBS)

o Azobisisobutyronitrile (AIBN) or a UV lamp

o Carbon tetrachloride (CCla) or other suitable inert solvent
e Sodium bicarbonate (NaHCO3) solution (saturated)
¢ Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask

e Reflux condenser

e Heating mantle or oil bath

e Separatory funnel

» Rotary evaporator

« Distillation apparatus

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-
fluorotoluene in carbon tetrachloride.
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e Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

e Heat the mixture to reflux and irradiate with a UV lamp (if AIBN is not used) to initiate the
reaction.

» Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography
(TLC).

e Once the reaction is complete, cool the mixture to room temperature.
« Filter the mixture to remove the succinimide byproduct.

o Wash the filtrate with a saturated sodium bicarbonate solution and then with water in a
separatory funnel.

e Dry the organic layer over anhydrous magnesium sulfate.
« Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

o Purify the crude product by vacuum distillation to obtain pure 3-fluorobenzyl bromide.

Spectroscopic Structure Elucidation

The structure of 3-fluorobenzyl bromide is confirmed through a combination of spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy\
(1H, 13C) )
G-Fluorobenzyl Bromide SamleFTIR Spectroscopy

Mass Spectrometrh
(EI-MS) )
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Figure 2. Analytical Workflow for Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
3.1.1. *H NMR Spectroscopy

The *H NMR spectrum of 3-fluorobenzyl bromide provides information about the number and

types of protons and their connectivity.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.30 m 1H Ar-H
~7.15 m 2H Ar-H
~7.00 m 1H Ar-H
4.45 S 2H -CH2Br

Note: The aromatic region will show complex splitting patterns due to proton-proton and proton-

fluorine couplings.
3.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Chemical Shift (6, ppm) Assighment
~163 (d, J = 245 Hz) C-F

~141 (d, J = 7 Hz) C-CH2Br
~130 (d, J = 8 Hz) Ar-CH

~125 (d, J = 3 Hz) Ar-CH

~115 (d, J = 21 Hz) Ar-CH

~114 (d, J = 22 Hz) Ar-CH

~32 -CH2Br

Note: The carbon signals in the aromatic region are split into doublets due to coupling with the
fluorine atom. The coupling constants (J) are approximate values.

3.1.3. Experimental Protocol: NMR Spectroscopy
Instrumentation:

¢ NMR Spectrometer (e.g., 400 MHz or 500 MHz)
Sample Preparation:

» Dissolve approximately 10-20 mg of 3-fluorobenzyl bromide in about 0.6 mL of deuterated
chloroform (CDCIs) in an NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment

Spectral Width: 0-10 ppm

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds
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13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence

Spectral Width: 0-200 ppm

Number of Scans: 512-1024

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm~—?) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)
1600, 1580, 1480 Medium-Strong C=C stretch (aromatic ring)
1250-1200 Strong C-F stretch

1200-1100 Medium C-H in-plane bending

(aromatic)

C-H out-of-plane bending
780, 680 Strong ] o
(aromatic, meta-substitution)

650-550 Medium C-Br stretch

3.2.1. Experimental Protocol: FTIR Spectroscopy

Instrumentation:

e Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Neat Liquid):

e Place a small drop of 3-fluorobenzyl bromide onto a salt plate (e.g., NaCl or KBr).

e Place a second salt plate on top to create a thin liquid film.
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e Mount the salt plates in the sample holder of the FTIR spectrometer.
Acquisition Parameters:

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which aids in confirming its structure.

miz Relative Intensity (%) Assighment

[M]* (Molecular ion, bromine
188/190 Moderate )

isotope pattern)

[M - Br]* (Fluorobenzyl cation,
109 100

base peak)
83 Moderate [CeHaF]*

3.3.1. Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)
Instrumentation:

e Gas Chromatograph-Mass Spectrometer (GC-MS)

GC Conditions:

¢ Column: DB-5ms or similar non-polar capillary column

e Injector Temperature: 250 °C

e Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min
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e Carrier Gas: Helium

MS Conditions:

lonization Mode: Electron lonization (El)

lonization Energy: 70 eV

Mass Range: 40-300 amu

lon Source Temperature: 230 °C

[C7HeBIF]*
m/z = 188/190

Bre
[C7HeF]*
m/z = 109

Cz2H2

[CeHaF]*
m/z = 83

Click to download full resolution via product page

Figure 3. Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The structure of 3-fluorobenzyl bromide is unequivocally determined through the synergistic
application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The data obtained
from these techniques provide a detailed and consistent picture of the molecular structure,
confirming the connectivity of the atoms and the presence of key functional groups. This
comprehensive analytical approach is essential for ensuring the identity and purity of this
important synthetic intermediate in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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